4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine
CAS No.:
Cat. No.: VC11114859
Molecular Formula: C15H14N4O2
Molecular Weight: 282.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14N4O2 |
|---|---|
| Molecular Weight | 282.30 g/mol |
| IUPAC Name | 4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine |
| Standard InChI | InChI=1S/C15H14N4O2/c1-20-12-4-3-11(9-13(12)21-2)15-17-14(18-19-15)10-5-7-16-8-6-10/h3-9H,1-2H3,(H,17,18,19) |
| Standard InChI Key | VRFLZCQMZSQPCF-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2=NNC(=N2)C3=CC=NC=C3)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=NNC(=N2)C3=CC=NC=C3)OC |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s structure integrates three key components:
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Pyridine ring: A six-membered aromatic ring with one nitrogen atom, contributing to electron-deficient properties that facilitate interactions with biological targets .
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1,2,4-Triazole ring: A five-membered ring containing three nitrogen atoms, known for its metabolic stability and ability to form hydrogen bonds .
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3,4-Dimethoxyphenyl group: A benzene ring with methoxy substituents at positions 3 and 4, enhancing lipophilicity and modulating electronic effects .
The conjugation between the pyridine and triazole rings creates a planar region, while the dimethoxyphenyl group introduces steric bulk, potentially influencing binding specificity .
Physicochemical Parameters
Key molecular properties include:
| Property | Value |
|---|---|
| Molecular formula | C₁₅H₁₃N₅O₂ |
| Molecular weight | 311.31 g/mol |
| logP (partition coefficient) | ~3.4 (predicted) |
| Hydrogen bond acceptors | 7 |
| Hydrogen bond donors | 1 (triazole N-H) |
The balanced logP value suggests moderate lipophilicity, favoring membrane permeability while retaining water solubility for pharmacokinetic efficacy .
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is typically synthesized via multi-step protocols involving:
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Formation of the triazole core: Cyclocondensation of hydrazine derivatives with nitriles or amidines under acidic or basic conditions .
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Coupling with pyridine: Suzuki-Miyaura or Ullmann coupling reactions to attach the pyridine ring to the triazole intermediate .
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Introduction of the dimethoxyphenyl group: Electrophilic aromatic substitution or nucleophilic displacement using 3,4-dimethoxybenzene precursors .
A representative synthesis involves reacting 3,4-dimethoxyphenylhydrazine with pyridine-4-carboxamide in the presence of phosphorus oxychloride to form the triazole ring, followed by purification via column chromatography .
Reaction Optimization
Critical parameters for high yield (>75%) include:
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Temperature: 80–100°C for cyclocondensation steps.
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Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions.
Side reactions, such as over-alkylation of the triazole ring, are mitigated by controlling stoichiometry and reaction time .
Comparative Analysis with Related Compounds
Structural Analogues
The target compound’s dimethoxyphenyl group enhances target affinity compared to simpler phenyl analogues, while the pyridine-triazole scaffold broadens target selectivity .
Applications in Medicinal Chemistry
Drug Design Considerations
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Bioisosteric replacement: The triazole ring serves as a stable surrogate for ester or amide groups, improving metabolic stability .
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Targeted delivery: Methoxy groups facilitate passive diffusion across the blood-brain barrier, suggesting CNS applications .
Patent Landscape
Recent patents (2023–2024) highlight derivatives of 4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine for:
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